molecular formula C5H8ClN3 B1423044 2-Methylpyrimidin-4-amine hydrochloride CAS No. 856974-20-4

2-Methylpyrimidin-4-amine hydrochloride

Cat. No. B1423044
M. Wt: 145.59 g/mol
InChI Key: YAMGOCCGATVCSC-UHFFFAOYSA-N
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Description

2-Methylpyrimidin-4-amine hydrochloride is a chemical compound with the CAS Number: 856974-20-4 . It has a molecular weight of 145.59 and its linear formula is C5H8ClN3 .


Molecular Structure Analysis

The molecular structure of 2-Methylpyrimidin-4-amine hydrochloride is represented by the linear formula C5H8ClN3 . The compound has a molecular weight of 145.59 .


Physical And Chemical Properties Analysis

2-Methylpyrimidin-4-amine hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

1. Derivatives Formation and Chemical Transformations

2-Methylpyrimidin-4-amine hydrochloride is utilized in the formation of various chemical derivatives. For instance, it is involved in the synthesis of thiazolo[4,5-d]pyrimidine derivatives through reactions with isothiocyanates and other secondary amines (Bakavoli, Nikpour, & Rahimizadeh, 2006). Additionally, it plays a role in the transformation of heterocyclic halogeno compounds with nucleophiles, leading to the formation of 4-amino-2-methylpyrimidine (Hertog, Plas, Pieterse, & Streef, 2010).

2. Synthesis of Antituberculous Compounds

The compound has been used in the synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, which demonstrate a pronounced antituberculous effect (Erkin & Krutikov, 2007).

3. Crystal and Molecular Structure Analysis

Research on 2-Methylpyrimidin-4-amine hydrochloride has extended to the study of its crystal and molecular structures. For instance, the conformational differences in its isomeric compounds have been analyzed through X-ray crystallography (Odell, McCluskey, Failes, & Tiekink, 2007).

4. Role as an Intermediate in Synthesis

This compound is an important intermediate in various syntheses. For example, it's used in the synthesis of the anticancer drug dasatinib, showcasing its significance in pharmaceutical applications (Guo Lei-ming, 2012).

5. Antibacterial and Antiviral Applications

The synthesis of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] pyrimidines, derived from 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, has shown potential antibacterial activity, indicating its application in the development of new antibacterial agents (Etemadi et al., 2016). Moreover, some novel MC‐1220 analogs synthesized from this compound have been evaluated for their activity against HIV‐1, revealing its potential in antiviral therapy (Loksha, Pedersen, Loddo, & la Colla, 2016).

6. Role in Hypertension Treatment

It plays a significant role in hypertension treatment as a potential imidazoline receptor agonist, highlighting its therapeutic relevance in cardiovascular conditions (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).

7. Vitamin B1 Synthesis

2-Methylpyrimidin-4-amine hydrochloride is key in the scalable synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, an intermediate essential for Vitamin B1 production, demonstrating its importance in nutritional science (Zhao, Ma, & Chen, 2012).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c1-4-7-3-2-5(6)8-4;/h2-3H,1H3,(H2,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMGOCCGATVCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrimidin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Kobzar, A Ocheretniuk, V Buldenko… - Current Chemistry …, 2020 - growingscience.com
… 5(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride was used for quaternization of the Obenzoyl derivative of 2-(4-methyl-1,3-thiazol-5-yl)ethanol to obtain compound 2. …
Number of citations: 3 growingscience.com

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